

Velnacrine Maleate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Velnacrine Maleate

Cat. No.: B10753080

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This in-depth technical guide provides a comprehensive overview of **Velnacrine Maleate**, a reversible cholinesterase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties and Identification

Velnacrine Maleate, the maleate salt of Velnacrine, is a derivative of tacrine. It was investigated for its potential therapeutic effects in Alzheimer's disease.

CAS Number: 118909-22-1

Chemical Structure: (Image of the chemical structure of **Velnacrine Maleate** would be placed here in a full report)

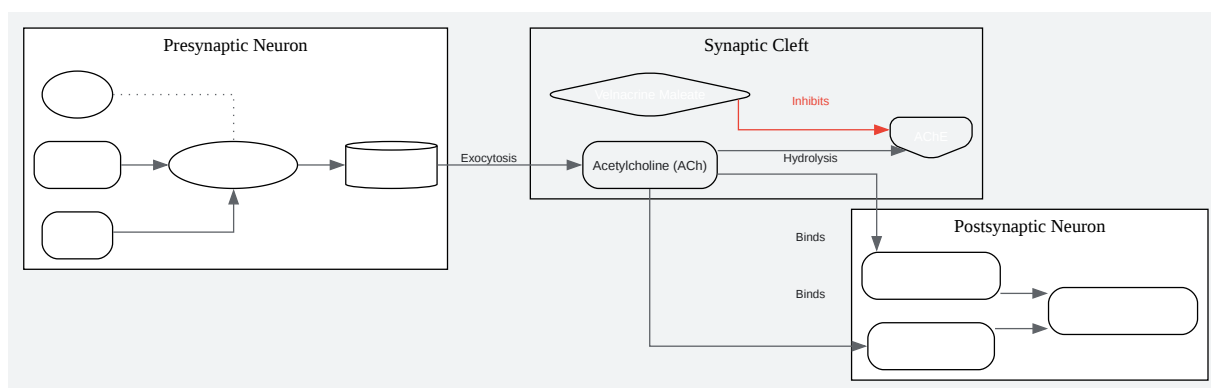
Table 1: Chemical and Physical Properties of **Velnacrine Maleate**

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₅	PubChem
Molecular Weight	330.33 g/mol	PubChem
Melting Point	171-173 °C	CAS Common Chemistry
Solubility	DMF: 2 mg/mL DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL	Cayman Chemical
Appearance	Solid	-

Mechanism of Action and Signaling Pathway

Velnacrine is a centrally-acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, Velnacrine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism was the basis for its investigation as a treatment for the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

The increased availability of acetylcholine in the synapse leads to the activation of postsynaptic muscarinic and nicotinic receptors, which are involved in various cognitive processes, including learning and memory.



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Figure 1: Mechanism of action of **Velnacrine Maleate** in the cholinergic synapse.

Pharmacokinetics

Velnacrine Maleate is rapidly absorbed after oral administration. Studies in healthy elderly subjects have shown dose-related increases in maximum plasma concentration (C_{max}) and area under the curve (AUC). Steady-state levels are typically reached within 2 to 3 days of multiple dosing, with no further accumulation. A significant portion of the administered dose is excreted in the urine.

Table 2: Pharmacokinetic Parameters of Velnacrine in Healthy Elderly Subjects (Multiple Doses)

Dose	Cmax (ng/mL)	tmax (h)	t1/2 (h)	AUC (ng·h/mL)
25 mg bid	23.5 ± 12.1	1.1 ± 0.4	2.3 ± 0.6	65.2 ± 32.8
50 mg bid	55.4 ± 26.8	1.0 ± 0.3	2.2 ± 0.5	165.8 ± 81.2
100 mg bid	114.6 ± 58.9	1.2 ± 0.5	2.4 ± 0.7	388.7 ± 204.6
100 mg tid	134.5 ± 58.7	1.3 ± 0.6	2.3 ± 0.5	455.1 ± 201.3

Data presented

as mean ± SD.

bid = twice daily,

tid = three times

daily. Source: J

Clin Pharmacol.

1990

Oct;30(10):948-

55.[1]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Velnacrine Maleate** on acetylcholinesterase is typically determined using a modification of the Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

- Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
- **Velnacrine Maleate** (test inhibitor)
- Donepezil or Tacrine (positive control)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Acetylthiocholine iodide (ATCI, substrate)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of **Velnacrine Maleate** and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).
 - Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.
 - Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer to the desired concentrations.
- Assay Protocol:
 - To each well of a 96-well plate, add:
 - Phosphate buffer
 - AChE solution
 - **Velnacrine Maleate** solution at various concentrations (or positive control/buffer for control wells).
 - Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
 - Initiate the reaction by adding the ATCI substrate solution to all wells.
 - Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).

- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
 - Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

In Vivo Model: Reversal of Scopolamine-Induced Amnesia in Mice

This model is widely used to evaluate the efficacy of potential cognitive-enhancing drugs, such as cholinesterase inhibitors. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia that can be reversed by drugs that enhance cholinergic function.

Animals:

- Male Swiss albino mice (or other suitable strain)

Materials:

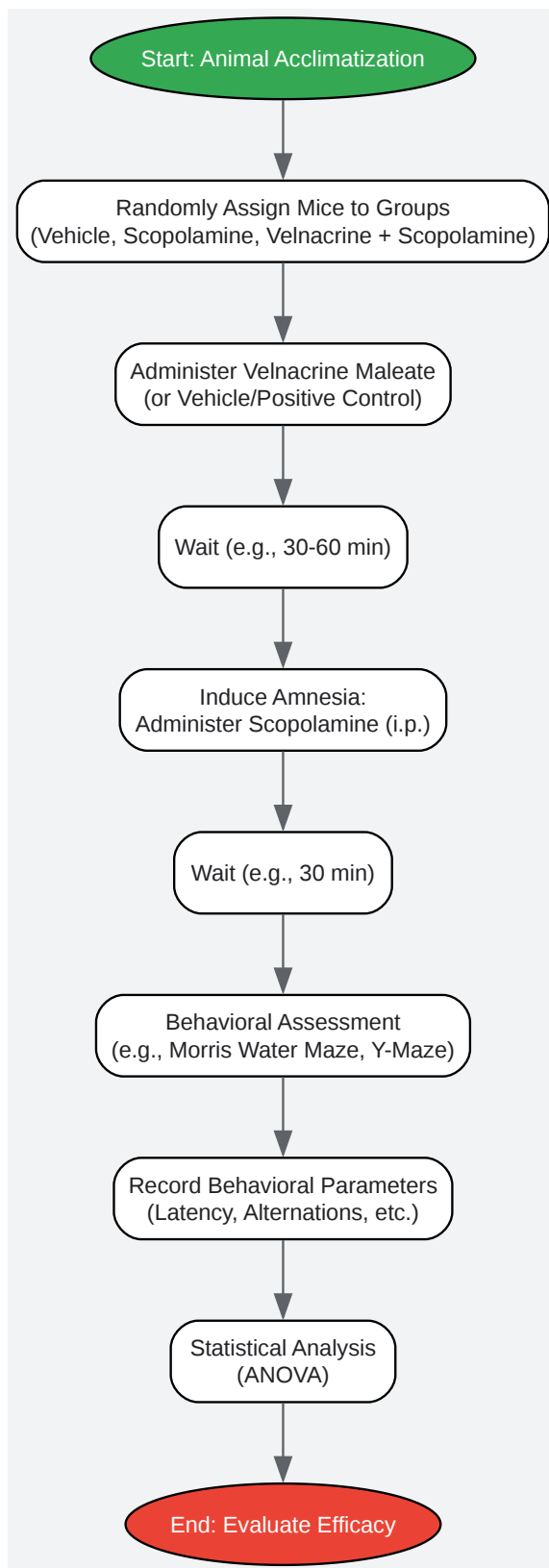
- **Velnacrine Maleate**
- Scopolamine hydrobromide
- Saline solution (vehicle)
- Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)

Procedure:

- Animal Acclimatization and Habituation:

- Acclimatize mice to the housing conditions for at least one week before the experiment.
- Habituate the animals to the testing room and apparatus for a few days prior to the start of the experiment.
- Drug Administration:
 - Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, Velnacrine + Scopolamine, Positive Control + Scopolamine).
 - Administer **Velnacrine Maleate** (or positive control/vehicle) orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
 - After a specific time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
- Behavioral Testing:
 - Approximately 30 minutes after scopolamine administration, subject the mice to the chosen behavioral test to assess learning and memory.
 - Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.
 - Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.
 - Passive Avoidance Test: Measure fear-motivated memory by recording the latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered.
- Data Analysis:
 - Record and analyze the relevant behavioral parameters for each group (e.g., escape latency, percentage of alternations, step-through latency).
 - Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different experimental groups. A significant improvement in the

performance of the Velnacrine-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.



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Figure 2: Experimental workflow for the scopolamine-induced amnesia reversal model.

Safety and Toxicology

Clinical trials with **Velnacrine Maleate** revealed a significant concern regarding its safety profile, primarily related to hepatotoxicity. A notable percentage of patients treated with Velnacrine experienced reversible elevations in liver transaminases. This adverse effect was a major factor in the decision by regulatory bodies, such as the FDA, to not approve the drug for the treatment of Alzheimer's disease. Other reported side effects included gastrointestinal issues such as diarrhea.

Conclusion

Velnacrine Maleate is a potent cholinesterase inhibitor that demonstrated some efficacy in improving cognitive function in patients with Alzheimer's disease. However, its clinical development was halted due to safety concerns, particularly hepatotoxicity. The information provided in this guide serves as a technical resource for researchers interested in the chemical properties, mechanism of action, and experimental evaluation of **Velnacrine Maleate** and similar compounds in the context of neurodegenerative disease research.

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References

- 1. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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